

Application Notes and Protocols for Protein PEGylation using m-PEG5-CH₂COOH

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Compound of Interest

Compound Name: *m*-PEG5-CH₂COOH

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Introduction to Protein PEGylation with m-PEG5-CH₂COOH

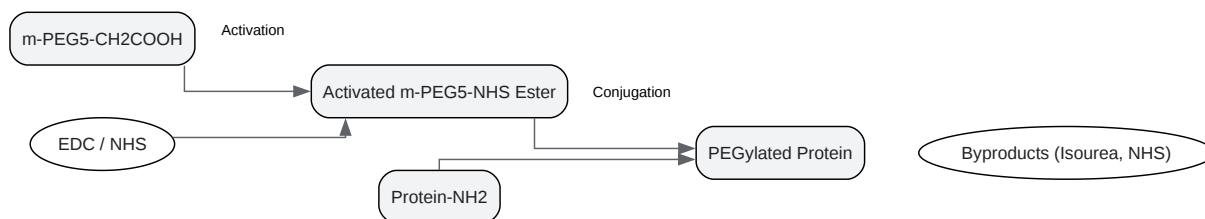
Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic properties of proteins. The covalent attachment of PEG chains can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend circulating half-life, reduce immunogenicity, and enhance stability.^[1]

m-PEG5-CH₂COOH is a discrete PEG linker containing five ethylene glycol units with a terminal carboxylic acid group. This reagent allows for the covalent attachment of a short, hydrophilic PEG spacer to proteins, typically through the formation of a stable amide bond with primary amine groups (e.g., the ε-amino group of lysine residues or the N-terminal α-amino group). The carboxylic acid is activated, most commonly using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS), to form a reactive NHS ester that readily couples with protein amines.^{[2][3]}

These application notes provide detailed protocols for the PEGylation of proteins using **m-PEG5-CH₂COOH**, including the activation of the PEG reagent, protein conjugation, and subsequent purification and characterization of the PEGylated product.

Chemical Reaction Workflow

The overall process of protein PEGylation with **m-PEG5-CH₂COOH** involves a two-step reaction. First, the carboxylic acid group of **m-PEG5-CH₂COOH** is activated with EDC and NHS to form a more stable and amine-reactive NHS ester. This activated PEG is then introduced to the protein solution, where it reacts with primary amines to form a stable amide linkage.





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